3-(1,3-Thiazol-2-yl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 3-(1,3-Thiazol-2-yl)phenylboronic Acid in DMSO and Methanol
Abstract
3-(1,3-Thiazol-2-yl)phenylboronic acid is a compound of significant interest in contemporary drug discovery and organic synthesis, primarily for its utility as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] The successful application of this reagent is fundamentally dependent on its solubility in appropriate solvents. This technical guide provides a comprehensive analysis of the solubility of this compound in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility, present a framework for quantitative analysis, and provide a detailed experimental protocol for researchers to determine its solubility with high fidelity.
Introduction: The Significance of Solubility in Application
The solubility of a compound is a critical physicochemical parameter that dictates its utility in a multitude of applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[3][4] For this compound, understanding its solubility in solvents like DMSO and methanol is paramount for several reasons:
-
Reaction Homogeneity and Efficiency: In synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, achieving a homogeneous reaction mixture is often crucial for optimal catalyst performance and reaction kinetics.[5] Poor solubility can lead to heterogeneous mixtures, resulting in lower yields, slower reaction times, and difficulty in monitoring reaction progress.
-
Stock Solution Preparation: In high-throughput screening (HTS) and drug discovery workflows, compounds are typically stored as concentrated stock solutions in DMSO.[6][7] The maximum achievable concentration in DMSO directly impacts the design of screening assays and the final concentration of the compound in the assay medium.
-
Formulation and Drug Delivery: For compounds with therapeutic potential, solubility is a key determinant of their formulation possibilities and subsequent absorption, distribution, metabolism, and excretion (ADME) properties.[8]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of this compound, with its combination of a polar boronic acid group, a heterocyclic thiazole ring, and an aromatic phenyl ring, suggests a complex interplay of these forces.
Solvent Properties: DMSO vs. Methanol
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent with the chemical formula (CH₃)₂SO.[7] Its strong hydrogen bond accepting capability, arising from the sulfoxide oxygen, makes it an excellent solvent for a wide range of polar and nonpolar compounds.[6][8] Its aprotic nature means it does not readily donate protons, which can be advantageous in reactions sensitive to protic sources.
-
Methanol (MeOH): Methanol (CH₃OH) is the simplest alcohol and is a polar, protic solvent.[9][10] The hydroxyl group in methanol can act as both a hydrogen bond donor and acceptor, allowing it to effectively solvate polar molecules.
Solute-Solvent Interactions
The dissolution of this compound in these solvents involves the disruption of the crystal lattice of the solid boronic acid and the formation of new solute-solvent interactions.
-
In DMSO: The polar boronic acid group, -B(OH)₂, is expected to interact favorably with the polar sulfoxide group of DMSO through dipole-dipole interactions and hydrogen bonding (with the hydroxyl protons of the boronic acid and the sulfoxide oxygen of DMSO). The aromatic phenyl and thiazole rings can engage in dipole-induced dipole and London dispersion forces with the methyl groups of DMSO.
-
In Methanol: The boronic acid moiety can form strong hydrogen bonds with methanol's hydroxyl group, acting as both a hydrogen bond donor and acceptor. The phenyl and thiazole rings will also be solvated by the methanol molecules.
It is important to note that boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1][11] The equilibrium between the boronic acid and its boroxine can be influenced by the solvent, which may affect the overall measured solubility.[5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| DMSO | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
Note: The molecular weight of this compound (C₉H₈BNO₂S) is approximately 205.05 g/mol .[12]
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)[12]
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a precise volume of either DMSO or methanol to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered supernatant with the appropriate solvent (DMSO or methanol) to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed at a wavelength where the compound has a strong UV absorbance.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Causality and Self-Validation in the Protocol
-
Use of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved, a cornerstone of the equilibrium solubility measurement.[14]
-
Equilibration Time: A 24-48 hour equilibration period is generally sufficient for most small molecules to reach a steady-state concentration. To validate this, one can take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: The filtration step is critical to separate the dissolved compound from any suspended solid particles, which would otherwise lead to an artificially high solubility value.[15]
-
HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of minor impurities.[4][16] The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.
Conclusion
While specific solubility data for this compound in DMSO and methanol requires empirical determination, a strong theoretical understanding of the solute-solvent interactions provides a basis for predicting its solubility behavior. DMSO, as a powerful polar aprotic solvent, is expected to be an excellent solvent for this compound, making it well-suited for preparing high-concentration stock solutions. Methanol, a polar protic solvent, is also anticipated to be a good solvent due to its ability to form strong hydrogen bonds. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to quantitatively determine the solubility of this compound, enabling its effective use in research and development.
References
- Vertex AI Search. (n.d.). Dimethyl sulfoxide - Wikipedia.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Sigma-Aldrich. (n.d.). Methanol.
- HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
- Sigma-Aldrich. (n.d.). (3-(Thiazol-2-yl)phenyl)boronic acid.
- Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- Fiveable. (2025, August 15). Methanol Definition - Organic Chemistry Key Term.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- American Chemical Society. (2013, March 11). Methanol.
- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- Britannica. (2026, January 21). Methanol.
- Sciencemadness Wiki. (2023, July 9). Methanol.
- Wikipedia. (n.d.). Boronic acid.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- ResearchGate. (n.d.). Chemical structure and physical properties of boronic acids. a Chemical...
- Wikipedia. (n.d.). Phenylboronic acid.
- ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.
- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- ChemicalBook. (2026, January 27). Phenylboronic acid | 98-80-6.
- PubChem. (n.d.). Thiazol-2-ylboronic acid | C3H4BNO2S | CID 21981052.
- Sigma-Aldrich. (n.d.). (3-(Thiazol-2-yl)phenyl)boronic acid.
- SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water.
- J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Article Information.
- ResearchGate. (n.d.). Solubility of the compounds 1–3 at Tr = 0.89 (i.e. 50.09 oC for 1,...
- Frontiers. (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Mediterranean Journal of Chemistry. (2017, November 2). Solubility of phenylboronic compounds in water.
- Scribd. (n.d.). Solubility Data of DMSO.
Sources
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3-(1,3-Thiazol-2-yl)phenylboronic acid CAS number and molecular weight
Strategic Utilization in Heterobiaryl Scaffold Synthesis
Executive Summary & Physicochemical Profile[1]
3-(1,3-Thiazol-2-yl)phenylboronic acid is a specialized organoboron building block used primarily in the construction of biaryl and heterobiaryl scaffolds. Unlike simple phenylboronic acids, this molecule incorporates a thiazole moiety—a privileged structure in medicinal chemistry known for its ability to mimic peptide bonds and participate in hydrogen bonding and
Core Identity Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1316856-96-8 |
| Molecular Formula | |
| Molecular Weight | 205.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Purity Marker |
Structural Significance
The molecule features a meta-substitution pattern relative to the boronic acid group. This geometry is critical; it positions the thiazole ring away from the coupling axis, allowing for the design of "bent" or non-linear inhibitors that can access specific hydrophobic pockets in protein targets, distinct from the linear geometry afforded by para-isomers.
Strategic Application in Drug Discovery
The thiazole-phenyl motif is a bioisostere often employed to improve metabolic stability and potency compared to biphenyl or pyridine-phenyl analogs.
Pharmacophore Logic
In kinase inhibitor design (e.g., Dasatinib analogs), the thiazole nitrogen acts as a critical hydrogen bond acceptor. The boronic acid functionality allows this pre-formed "head" or "tail" group to be modularly attached to a core scaffold (e.g., pyrimidine, quinoline) late in the synthetic sequence.
Figure 1: The logic flow from reagent to bioactive scaffold, highlighting the role of the thiazole nitrogen in target binding.
Synthetic Challenges & Mechanistic Insights
Using this compound in Suzuki-Miyaura cross-couplings presents specific challenges not found in simple arylboronic acids.
Catalyst Poisoning (The "Thiazole Trap")
The nitrogen atom in the thiazole ring is a Lewis base. In standard protocols using simple palladium sources (e.g.,
-
Mitigation: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands (e.g., dppf ) that sterically prevent the thiazole nitrogen from binding to the metal center [1].
Protodeboronation
Heteroaryl-substituted phenylboronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation), especially under basic, aqueous conditions at high temperatures.
-
Mitigation: Minimize water concentration (use 10:1 solvent ratios) and avoid strong hydroxide bases. Potassium phosphate (
) or Potassium carbonate ( ) are preferred over NaOH.
Figure 2: Catalytic cycle highlighting the risk of catalyst poisoning by the thiazole moiety during the oxidative addition/transmetallation phase.
Optimized Experimental Protocol
This protocol is designed to mitigate catalyst poisoning and maximize yield for coupling this compound with an aryl bromide.
Reagents & Stoichiometry
-
Aryl Halide (1.0 equiv) : 1.0 mmol
-
Boronic Acid (1.2 - 1.5 equiv) : this compound (246 - 307 mg)
-
Catalyst (5 mol%) :
(Preferred for robustness) OR + XPhos (For sterically hindered partners). -
Base (3.0 equiv) :
(414 mg) or (636 mg). -
Solvent : 1,4-Dioxane / Water (10:1 ratio). Total volume ~10 mL.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base.
-
Critical Step: If using XPhos/Pd2dba3, add them now. If using Pd(dppf)Cl2, add it now.
-
Seal the vessel with a septum.
-
-
Degassing (The "Self-Validating" Step):
-
Add the solvent mixture (Dioxane/Water) via syringe.
-
Sparge the solution with Argon or Nitrogen gas for 15 minutes via a submerged needle with an outlet needle for pressure relief.
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. If the solution turns black immediately upon heating, degassing was insufficient.
-
-
Reaction:
-
Heat the reaction to 80–100 °C .
-
Monitor via LC-MS or TLC after 2 hours.
-
End Point: Disappearance of the Aryl Halide. (Note: Boronic acid excess is used because some protodeboronation is inevitable).
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc, wash with water and brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography. Note: The thiazole nitrogen makes the product basic. If streaking occurs on silica, add 1% Triethylamine to the eluent.
-
Stability & Storage: The Boroxine Cycle
Boronic acids are not static molecules.[2][3][4][5][6][7] They exist in a dynamic equilibrium with their trimeric anhydride form (boroxine), driven by the loss or gain of water.[2]
-
Observation: You may notice the calculated elemental analysis of your raw material does not match the theoretical values for the free acid. This is often due to partial dehydration.
-
Validation:
-
Run a
NMR in . -
Add 1 drop of
to the NMR tube. -
Shake and re-run.
-
Result: The peaks should sharpen and shift slightly as the boroxine hydrolyzes back to the monomeric boronic acid species in situ [2].
-
| State | Condition | Storage Recommendation |
| Monomer | High Humidity / Aqueous | Keep cold ( |
| Boroxine (Trimer) | Dry / Vacuum | Stable form. Can be used directly in reactions (water in solvent hydrolyzes it). |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hall, D. G. (2005).[2] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[2] [Link]
Sources
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- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Methodological & Application
Synthesis of Biaryl Thiazole Derivatives: An Application Guide Utilizing 3-(1,3-Thiazol-2-yl)phenylboronic Acid
Abstract
This comprehensive guide details the strategic synthesis of biaryl thiazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The focus of this application note is the practical implementation of the Suzuki-Miyaura cross-coupling reaction, leveraging the unique reactivity of 3-(1,3-Thiazol-2-yl)phenylboronic acid as a key building block.[4] We provide scientifically grounded protocols, explain the rationale behind experimental choices, and offer insights into reaction optimization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to facilitate the efficient and reliable synthesis of these valuable molecular scaffolds.
Introduction: The Significance of Biaryl Thiazoles
Biaryl structures are prevalent motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[5] The fusion of a thiazole ring within a biaryl framework introduces a unique combination of electronic properties and hydrogen bonding capabilities, often leading to enhanced pharmacological profiles. Thiazole derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering mild reaction conditions and a broad tolerance for various functional groups.[6][7] This makes it an ideal strategy for the synthesis of complex biaryl thiazole derivatives.
This guide will specifically explore the use of this compound, a versatile reagent that allows for the introduction of the thiazolylphenyl moiety into a range of aromatic and heteroaromatic systems.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[8][9][10] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[6][8][9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[8][9][10] The precise mechanism of this step is still a subject of research, but it is a critical part of the cycle.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8][9]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; ArPdX [label="Ar-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; ArPdAr_prime [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetalation [label="Ar'-B(OH)₂\nBase"]; Transmetalation -> ArPdAr_prime; ArPdAr_prime -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; } caption: "Suzuki-Miyaura Catalytic Cycle"
Reagents and Considerations
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components:
3.1. The Boronic Acid: this compound
-
Properties: This reagent is a stable, solid compound. However, like many boronic acids, it can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of certain palladium complexes.[11]
-
Handling and Storage: It should be stored in a cool, dry place, away from moisture. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
3.2. The Coupling Partner: Aryl Halides and Triflates
The reactivity of the aryl halide or triflate partner follows the general trend: I > Br > OTf >> Cl.[10] While aryl iodides and bromides are highly reactive, advancements in catalyst systems have made the use of more economical aryl chlorides increasingly feasible.[7][12]
3.3. The Palladium Catalyst and Ligand
The choice of the palladium source and the supporting ligand is crucial for catalytic activity and stability.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. These Pd(II) sources are reduced in situ to the active Pd(0) species.[6]
-
Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be particularly effective, especially for challenging couplings involving heteroaryl systems or less reactive aryl chlorides.[13][14] N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity.[10]
3.4. The Base
The base plays a critical role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center.[10][15] Common bases include:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.
-
Organic Bases: Amines such as triethylamine (Et₃N) can also be employed.
The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
3.5. The Solvent
A variety of organic solvents can be used, often in combination with water.[6] Common solvent systems include:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ethanol, as a greener alternative[5]
The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the catalytic cycle.[6]
Experimental Protocols
The following protocols provide a general framework for the synthesis of biaryl thiazole derivatives using this compound. Optimization may be required for specific substrates.
4.1. General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
dot graph "Suzuki_Miyaura_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];
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// Edges Start -> Setup; Setup -> Reagents; Reagents -> Catalyst; Catalyst -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; } caption: "General Suzuki-Miyaura Workflow"
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.1-1.5 mmol, 1.1-1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the chosen solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) and, if necessary, the ligand.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
4.2. Microwave-Assisted Protocol for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6-0.75 mmol, 1.2-1.5 equiv), base (e.g., K₃PO₄, 1.0-1.5 mmol, 2.0-3.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 2-5 mol%), and ligand (e.g., SPhos, 0.02-0.05 mmol, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., THF/water, 10:1, 2 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in the conventional heating protocol.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These examples serve as a starting point for optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 90-98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (10:1) | 80 | 16 | 88-96 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 110 | 6 | 75-85 |
Troubleshooting and Side Reactions
Several challenges and side reactions can occur during the Suzuki-Miyaura coupling.
-
Protodeboronation: As mentioned, this is the undesired cleavage of the C-B bond of the boronic acid.[11] It can be minimized by using milder bases, shorter reaction times, and an inert atmosphere.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often more prevalent with electron-rich aryl halides.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often observed at higher catalyst loadings or with certain ligand systems.
-
Catalyst Deactivation: The sulfur atom in the thiazole ring can potentially coordinate to the palladium catalyst, leading to deactivation.[16] The use of bulky, electron-rich ligands can often mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl thiazole derivatives using this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
Li, Y., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5436 (2021). Available from: [Link]
-
Poater, A., et al. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Dalton Transactions, 44(35), 15670-15678 (2015). Available from: [Link]
-
Wikipedia. Suzuki reaction. (2024). Available from: [Link]
-
Al-Masum, M., et al. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 471, 579-584 (2018). Available from: [Link]
-
American Chemical Society. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. (2023). Available from: [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473 (2008). Available from: [Link]
-
Ali, A., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(2), 1029-1043 (2022). Available from: [Link]
-
Guram, A. S., et al. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803 (1999). Available from: [Link]
-
Denmark, S. E., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19881-19893 (2021). Available from: [Link]
-
Li, J. H., et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126 (2009). Available from: [Link]
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Available from: [Link]
-
Wang, Y., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706915 (2021). Available from: [Link]
-
ResearchGate. Palladium-catalysed coupling of thiazole derivatives with aryl halides. (2018). Available from: [Link]
-
ChemHelpASAP. Suzuki cross-coupling reaction. (2020). Available from: [Link]
-
Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 629-634 (2019). Available from: [Link]
-
Hartmann, G., et al. Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists. Journal of Medicinal Chemistry, 52(22), 7170-7186 (2009). Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. (2005). Available from: [Link]
-
Dreher, S. D., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(38), 12671-12682 (2016). Available from: [Link]
-
ScienceScholar. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Available from: [Link]
-
ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (2017). Available from: [Link]
-
Thakuria, A. J., et al. Biosynthesis of Poly(ethylene glycol)- supported Palladium nanoparticles using Colocasia esculenta leaf extract and their catalytic activity for Suzuki -Miyaura cross- coupling reaction. RSC Advances, 5(90), 73587-73591 (2015). Available from: [Link]
-
Zhang, A., et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1106-1113 (2020). Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
-
Garg, N. K., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11118-11124 (2023). Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). Available from: [Link]
-
Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Available from: [Link]
-
Journal of Science and Technology. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available from: [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Available from: [Link]
-
Diva-portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Available from: [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. (2019). Available from: [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. thieme.de [thieme.de]
Using 3-(1,3-Thiazol-2-yl)phenylboronic acid as a building block in drug discovery
Executive Summary
3-(1,3-Thiazol-2-yl)phenylboronic acid (CAS: 1316856-96-8) is a high-value bifunctional building block that bridges two essential paradigms in medicinal chemistry: the metabolic stability of the thiazole pharmacophore and the modular reactivity of arylboronic acids .
This guide details the application of this reagent in synthesizing "meta-thiazolyl biaryl" scaffolds—a privileged motif in kinase inhibitors, GPCR ligands, and anti-infectives. Unlike para-substituted isomers, the meta-substitution pattern provided by this building block allows for unique vector exploration in Structure-Activity Relationship (SAR) studies, enabling access to unoccupied binding pockets.
Key Technical Advantages[1]
-
Metabolic Stability: The thiazole ring acts as a bioisostere for pyridine, often improving metabolic half-life (
) by reducing oxidative metabolism. -
pKa Modulation: The electron-withdrawing nature of the thiazole ring lowers the pKa of the boronic acid moiety (relative to phenylboronic acid), enhancing reactivity in cross-coupling and potential utility in carbohydrate recognition (glucose sensing).
-
Synthetic Versatility: Serves as a robust nucleophile in Suzuki-Miyaura and Chan-Lam couplings.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | [3-(1,3-thiazol-2-yl)phenyl]boronic acid |
| Molecular Formula | C₉H₈BNO₂S |
| Molecular Weight | 205.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability | Susceptible to protodeboronation under highly acidic conditions or prolonged heating in protic solvents. |
Application 1: Suzuki-Miyaura Cross-Coupling
Primary Use Case: Synthesis of Biaryl Kinase Inhibitors.
The Challenge: Catalyst Poisoning
The sulfur and nitrogen atoms in the thiazole ring are Lewis bases that can coordinate to Palladium (Pd), potentially poisoning the catalyst and stalling the reaction. Standard conditions (e.g., Pd(PPh₃)₄) often fail or give low yields.
The Solution: Ligand-Controlled Catalysis
To overcome heteroatom coordination, use bulky, electron-rich phosphine ligands (Buchwald ligands) that create a steric shield around the Pd center, preventing non-productive binding by the thiazole.
Validated Protocol
Target: Coupling this compound with an aryl chloride (Ar-Cl).
Reagents:
-
Nucleophile: this compound (1.2 equiv)
-
Electrophile: Aryl Chloride (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂
-
Ligand: XPhos or SPhos (0.04–0.08 equiv)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the aryl chloride, boronic acid, K₃PO₄, and Pd catalyst/ligand system. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Note: Degassing is critical. Oxygen accelerates homocoupling and catalyst deactivation.
-
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanism & Workflow:
Figure 1: Suzuki-Miyaura coupling workflow emphasizing the requirement for specialized ligands (XPhos) to prevent thiazole-induced catalyst deactivation.
Application 2: Chan-Lam Coupling (N-Arylation)
Primary Use Case: Introducing the phenyl-thiazole moiety onto amines, amides, or sulfonamides (e.g., creating novel antimicrobial agents).
Unlike Suzuki coupling, Chan-Lam coupling proceeds under oxidative conditions using Copper (Cu), which tolerates the thiazole nitrogen well.
Protocol:
-
Mix: Amine substrate (1.0 equiv), Boronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv).
-
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: DCM or Acetonitrile (open to air).
-
Condition: Stir at room temperature for 24–48 hours.
-
Insight: The reaction requires oxygen. Do not run under argon.
-
Strategic Utility in Drug Design (SAR)
The meta positioning of the thiazole ring is a powerful tool for "Escaping Flatland." While para-substituted biaryls are linear, the meta-substituted 3-(thiazol-2-yl)phenyl motif introduces a "kink" in the molecule (approx 120° bond angle).
Why this matters:
-
Conformational Lock: The thiazole sulfur can form intramolecular non-covalent interactions (S···O or S···N) with ortho-substituents on the phenyl ring, locking the conformation and reducing entropic penalty upon binding to a protein target.
-
Solubility: The thiazole nitrogen (pKa ~2.5) can be protonated at low pH, potentially aiding solubility in gastric fluid compared to all-carbon biaryls.
Figure 2: Strategic advantages of the meta-thiazolyl scaffold in Structure-Activity Relationship (SAR) exploration.
Advanced Application: Glucose/Diol Sensing
While less common than simple phenylboronic acid (PBA), the 3-(thiazol-2-yl) derivative offers a distinct advantage in chemical biology: pKa Tuning.
-
Mechanism: Boronic acids bind reversible to 1,2- or 1,3-diols (like glucose) to form cyclic esters. This binding is strongest when the boron is in its tetrahedral, anionic form.
-
The Thiazole Effect: The electron-withdrawing thiazole ring lowers the pKa of the boronic acid (likely into the 7.0–7.8 range, compared to ~8.8 for PBA).
-
Result: Higher sensitivity to glucose at physiological pH (7.4), making it a superior candidate for physiological sensors or glucose-responsive insulin delivery systems.
References
-
Thiazole in Drug Discovery: Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives."[2] Current Topics in Medicinal Chemistry, 2016. Link
-
Suzuki Coupling of Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. Link
-
Boronic Acid pKa and Diol Binding: Brooks, W. L. A., & Sumerlin, B. S. "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews, 2016. Link
-
Thiazole Stability: Ayati, A., et al. "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry, 2015.[2] Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016. Link
Sources
Chan-Lam coupling protocols involving 3-(1,3-Thiazol-2-yl)phenylboronic acid
Application Note: Chan-Lam Coupling Protocols for 3-(1,3-Thiazol-2-yl)phenylboronic Acid
Executive Summary & Strategic Rationale
Target Molecule: this compound (CAS: 1316856-96-8). Primary Application: Synthesis of biaryl-mimetic scaffolds in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands) where the thiazole ring serves as a metabolically stable, polar isostere of a phenyl group.
Why Chan-Lam? While Palladium-catalyzed Suzuki-Miyaura coupling is the standard for biaryl synthesis, the Chan-Lam oxidative coupling offers distinct advantages for this specific substrate:
-
S-Heterocycle Compatibility: Thiazoles can occasionally poison active Pd(0) species via strong S-coordination. Copper(II) catalysts are generally more robust in the presence of sulfur-containing heterocycles.
-
Mild Oxidative Conditions: The reaction proceeds at room temperature under air, preserving sensitive functional groups often found in late-stage drug intermediates.
-
N- & O-Arylation Focus: This protocol specifically targets the formation of C–N and C–O bonds (coupling with amines, anilines, and phenols), a transformation where Chan-Lam often outperforms Buchwald-Hartwig for electron-deficient aryl partners.
Mechanistic Insight: The "Thiazole Effect"
To successfully couple this compound, one must understand how the thiazole substituent influences the catalytic cycle.
-
Electronic Deactivation: The thiazole ring is electron-withdrawing. This reduces the electron density on the phenyl ring, theoretically slowing down the transmetallation step (transfer of the aryl group to Copper) compared to electron-rich boronic acids.
-
Chelation Risk: The nitrogen atom in the thiazole ring (position 3') is a competent ligand. In the meta position relative to the boronic acid, it is unlikely to form a stable 5- or 6-membered chelate with the active Cu center involved in the coupling, but it can competitively bind to free Copper in solution, effectively lowering the active catalyst concentration.
-
Counter-Strategy: To mitigate these effects, our protocols utilize bi-dentate ligands (e.g., Bipyridine) or excess coordinating base (Pyridine) to saturate the copper coordination sphere, preventing non-productive sequestration by the substrate.
Visualizing the Pathway
Figure 1: Catalytic cycle emphasizing the critical Transmetallation step where the electron-poor thiazole-phenyl group must transfer to the Copper center.
Experimental Protocols
Protocol A: N-Arylation (Amines, Anilines, Azoles)
Best for: Secondary amines, imidazoles, and electron-rich anilines.
Reagents:
-
Substrate (Nucleophile): 1.0 equiv
-
Boronic Acid: this compound (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (10-20 mol%)
-
Base/Ligand: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Oxidant: Ambient Air (Open flask)[1]
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Nucleophile (1.0 mmol) and Cu(OAc)₂ (0.1 - 0.2 mmol).
-
Solvation: Add DCM (5 mL, 0.2 M concentration). Note: DCM is preferred for solubility, but use MeCN if the substrate is polar.
-
Activation: Add Pyridine (2.0 mmol) via syringe. The solution should turn a deep blue/green, indicating the formation of the active Cu-pyridine complex. Stir for 5 minutes.
-
Addition: Add This compound (2.0 mmol) in one portion.
-
Reaction: Stir the reaction vigorously open to the air (use a drying tube if humidity is >60%) at room temperature (20-25 °C).
-
Monitoring: Monitor by TLC or LC-MS. Typical reaction time is 12–24 hours.
-
Checkpoint: If the reaction stalls (blue color fades to brown/precipitate), add an additional 0.5 equiv of boronic acid and ensure good aeration.
-
-
Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove pyridine and copper salts) or aqueous NH₄OH (if acid-sensitive), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: O-Arylation (Phenols)
Best for: Phenols and N-hydroxyimides. More sensitive to moisture.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Boronic Acid: 2.0 equiv
-
Catalyst: Cu(OAc)₂ (1.0 equiv) Note: Stoichiometric Cu is often required for high yields in O-arylation to suppress competitive phenol oxidation.
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Additive: 4Å Molecular Sieves (Activated, powdered)
-
Solvent: DCM
Step-by-Step Methodology:
-
Drying: Flame-dry the flask or ensure all glassware is oven-dried. Add 4Å Molecular Sieves (200 mg/mmol).
-
Charging: Add Phenol (1.0 mmol), Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Initiation: Add DCM (5 mL) followed by TEA (2.0 mmol).
-
Reaction: Stir open to air. The molecular sieves are critical here to absorb water generated during the coupling, preventing the boronic acid from hydrolyzing to the phenol (self-coupling) or protodeboronating.
-
Workup: Filter through a pad of Celite to remove sieves and copper salts. Wash the pad with EtOAc. Perform standard aqueous workup.
Optimization & Troubleshooting Guide
Use the following decision tree to optimize conditions if the standard protocols yield <50%.
Figure 2: Logical flowchart for troubleshooting low conversion.
Quantitative Comparison of Conditions
| Variable | Standard Condition | Optimized (Difficult Substrates) | Rationale |
| Catalyst | Cu(OAc)₂ (10-20 mol%) | Cu(OAc)₂ (1.0 equiv) | Higher Cu loading overcomes chelation by the thiazole. |
| Ligand | Pyridine (Excess) | 2,2'-Bipyridine (1:1 with Cu) | Bipyridine forms a more rigid, active Cu-complex. |
| Solvent | DCM | 1,2-Dichloroethane (DCE) | DCE allows heating to 60°C without rapid evaporation. |
| Base | TEA or Pyridine | K₂CO₃ or Cs₂CO₃ | Inorganic bases can assist in activation of the boronate species. |
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[2] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., et al. (2000). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 41(51), 9001-9005. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link
-
Vantourout, J. C., et al. (2016). "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Coupling of Sterically Hindered Thiazolyl-Phenylboronic Acids
Ticket ID: OPT-THZ-003 Subject: Optimizing Yields for Sterically Hindered 3-(1,3-Thiazol-2-yl)phenylboronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Thiazole Trap"
You are working with This compound . Unlike the notoriously unstable 2-thiazolylboronic acid (which protodeboronates rapidly), your molecule places the boron on the phenyl ring. This offers better inherent stability. However, you are likely facing a "yield ceiling" of 40-60% due to two converging factors:
-
Catalyst Poisoning: The nitrogen atom on the thiazole ring (N3 position) is a potent ligand. It competitively binds to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (formation of stable Pd(II)-thiazole resting states).
-
Steric Impedance: If your system is "sterically hindered" (e.g., ortho-substituents on the coupling partner), the transmetallation step becomes the rate-determining bottleneck. The bulky thiazole group nearby adds to this congestion.
This guide provides a self-validating troubleshooting workflow to break this deadlock.
Module 1: The Diagnostic Matrix
Before altering your protocol, identify your failure mode using this matrix.
| Observation | Diagnosis | Root Cause | Immediate Fix |
| Recovery of unreacted Halide | Catalyst Arrest | Thiazole N-coordination poisoning the Pd center. | Switch to Pd-PEPPSI-IPent or XPhos Pd G4 . |
| Boronic acid disappears, low Product | Protodeboronation | Base-catalyzed hydrolysis of the C-B bond. | Use Anhydrous Conditions (CsF/Dioxane) or MIDA Boronates . |
| Homocoupling of Boronic Acid | Oxidative Stress | Oxygen leak or slow transmetallation allowing oxidation. | Degas rigorously; switch to SPhos (prevents oxidation). |
| Black Precipitate (Pd Black) | Ligand dissociation | Ligand cannot stabilize Pd(0) at high temps. | Increase Ligand:Pd ratio or use Precatalysts . |
Module 2: The "Engine" – Catalyst Selection
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will fail here. The phosphines are too labile and will be displaced by the thiazole nitrogen. You need a catalyst with a "bulky shield."
Recommendation A: The "Battering Ram" (Pd-PEPPSI-IPent)
For extremely hindered substrates (e.g., tetra-ortho-substituted), this is the gold standard. The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd and does not dissociate, while the "IPent" (isopentyl) wings create a flexible steric pocket that forces the reaction forward while blocking thiazole coordination.
-
Why it works: The flexible bulk facilitates the reductive elimination of crowded biaryls.
-
Protocol:
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Base: KOH or KOtBu (2.0 equiv)
-
Solvent: Dioxane or Toluene (Anhydrous)
-
Temp: 60–80°C
-
Recommendation B: The "Active Shield" (XPhos Pd G4)
If PEPPSI fails, use the Buchwald Generation 4 precatalysts. XPhos is exceptionally good at coupling heteroaryl chlorides and resisting N-poisoning.
-
Why it works: The biaryl backbone of XPhos prevents the thiazole nitrogen from binding to the Pd center during the resting state. The G4 precatalyst ensures immediate formation of the active L-Pd(0) species even at low temperatures.
Module 3: Experimental Protocols
Protocol A: The "Anhydrous High-Force" Method (Primary Recommendation)
Use this for maximum steric hindrance where protodeboronation is NOT the primary issue.
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Reagents: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-PEPPSI-IPent (2 mol%).
-
Base: Add CsF (2.5 equiv) or K3PO4 (finely ground, anhydrous, 3.0 equiv).
-
Note: CsF allows for "anhydrous" activation of the boronate.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes (do not just purge headspace).
-
Reaction: Seal and heat to 80°C for 12–24 hours.
-
Workup: Filter through Celite/Silica pad to remove Pd residue (thiazoles stick to Pd; wash thoroughly with EtOAc).
Protocol B: The "Slow Release" Method (For Unstable Boronic Acids)
Use this if you observe significant protodeboronation (boronic acid consumption without product formation).
-
Precursor: Convert your boronic acid to a MIDA Boronate .
-
Why: MIDA boronates are sp3 hybridized and immune to protodeboronation. They hydrolyze slowly to release the active acid at the same rate it is consumed by the catalyst.
-
-
Conditions:
-
Catalyst: XPhos Pd G4 (2 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF:Water (10:1 ratio) – Water is strictly required here to hydrolyze the MIDA.
-
Temp: 60°C.
-
-
Mechanism: The slow hydrolysis maintains a low steady-state concentration of the free boronic acid, preventing the "concentration spike" that leads to side reactions.
Module 4: Visualization of the Pathway
The following diagram illustrates the competition between the productive Transmetallation pathway and the destructive Catalyst Poisoning pathway.
Caption: Figure 1. The "Thiazole Trap": Without bulky ligands (PEPPSI/XPhos), the Thiazole Nitrogen coordinates to Pd (Red Path), arresting the cycle. Bulky ligands force the reaction towards Transmetallation (Green Path).
Module 5: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Optimization Logic Flow. Identify the bottleneck (Stability vs. Reactivity) to select the correct protocol.
References
-
Organ, M. G., et al. (2010).[1] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition, 49(11), 2014–2017.
-
Knapp, D. M., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.
-
Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
Sources
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling
Topic: 3-(1,3-Thiazol-2-yl)phenylboronic acid Document ID: TSC-2024-BOR-09 Status: Active Guide[1]
Executive Summary
This guide addresses the suppression of oxidative homocoupling (formation of symmetrical biaryls) when using This compound .[1]
While phenylboronic acids are generally stable, the presence of the 1,3-thiazole moiety introduces a specific challenge: the thiazole nitrogen is a Lewis base capable of coordinating to the Palladium (Pd) center. This coordination can retard the catalytic turnover frequency (TOF), leaving the catalytic species vulnerable to oxidative side pathways—specifically homocoupling—before the desired reductive elimination can occur.
Part 1: The Mechanistic Challenge
To solve the problem, you must visualize the competition occurring in your flask. Homocoupling is not random; it is a kinetically accessible pathway driven by Oxygen and Stoichiometric Imbalance , often exacerbated when the main catalytic cycle is slowed down by heteroatom coordination.[1]
Diagram 1: The Competitive Landscape
The following diagram illustrates how the Thiazole-substituted boronic acid diverts from the productive cycle into the homocoupling loop.
Figure 1: The "Thiazole Trap."[1] Nitrogen coordination slows the main cycle (blue), increasing the residence time of Pd species that can be intercepted by Oxygen (red path) to form homocoupled dimers.
Part 2: Troubleshooting Modules
Module 1: Oxygen Exclusion (The Root Cause)
Issue: Homocoupling of arylboronic acids is primarily an oxidative process (Glaser-type or Pd(II)-mediated).[1] Trace oxygen is the fuel for this reaction.[1][2] Diagnosis: If your reaction turns black/precipitates immediately upon heating, or if you see >10% dimer by LCMS, you have an oxygen leak.[1]
Protocol: The Freeze-Pump-Thaw Cycle
Do not rely on simple "sparging" (bubbling gas) if homocoupling is a persistent issue.[1][2] Sparging is often insufficient for removing dissolved oxygen in polar solvents like DMF or Dioxane.[1]
-
Setup: Place solvent and reagents (except catalyst) in a Schlenk flask.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 10–15 minutes.
-
Thaw: Close the vacuum, remove from N2, and thaw in a warm water bath. Do not open to air.
-
Repeat: Perform this cycle 3 times .
-
Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).[1][2]
Module 2: Kinetic Control (The "Slow Addition" Technique)
Issue: Homocoupling is second-order with respect to the boronic acid concentration.[1][2] Cross-coupling is first-order.[1][2] Solution: By keeping the instantaneous concentration of the boronic acid low, you statistically favor the interaction with the Ar-Pd-X species (cross-coupling) over the self-interaction.
Protocol: Syringe Pump Addition
-
Reactor: Load the Aryl Halide, Base, and Catalyst into the flask. Bring to reaction temperature.
-
Feed: Dissolve this compound in the minimum amount of degassed solvent.
-
Execution: Using a syringe pump, add the boronic acid solution dropwise over 1–2 hours .
-
Result: This ensures the boronic acid is consumed by the cross-coupling cycle as soon as it enters the flask, leaving no excess available to dimerize.
Module 3: Ligand Engineering (The "Thiazole Effect")
Issue: The thiazole nitrogen can bind to Pd.[2][3][4] If you use simple ligands like PPh3, the thiazole will displace them, creating a sluggish catalyst.[1] Solution: Use bulky, electron-rich phosphines (Buchwald Ligands).[1]
| Ligand | Why it works for Thiazole-Boronic Acids | Recommendation |
| SPhos | High structural bulk prevents the thiazole nitrogen from approaching the Pd center.[2] | Primary Choice |
| XPhos | Extremely bulky; accelerates reductive elimination, clearing the catalyst before homocoupling occurs.[1] | Secondary Choice |
| PPh3 | Not Recommended. Small cone angle allows thiazole interference.[1][2] | Avoid |
| dppf | Good bite angle, but often slower than SPhos for hindered/heteroaryl substrates.[1][2] | Tertiary Choice |
Part 3: FAQ & Troubleshooting Logic
Q: I am seeing protodeboronation (loss of B(OH)2) alongside homocoupling. Are they related? A: Yes. Both are side reactions of a "stalled" catalytic cycle.[1][2]
-
Protodeboronation is hydrolytic (requires H2O/Protons).[1][2]
-
Fix: If you see both, switch to anhydrous conditions (using Cs2CO3 or K3PO4 in Dioxane/DMF) rather than aqueous biphasic systems.
Q: Does the base choice affect homocoupling? A: Yes. Strong bases (hydroxides, alkoxides) accelerate transmetalation but also promote oxidation of the boronate species.[1]
-
Recommendation: Switch to milder bases like K3PO4 or Cs2CO3 .[1][2] Avoid NaOH or KOtBu if homocoupling is high.[1][2]
Diagram 2: Troubleshooting Decision Tree
Figure 2: Systematic workflow for eliminating homocoupling side reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]
-
Adamo, C., et al. (2006).[1][2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[6][7] Journal of the American Chemical Society, 128(21), 6829–6836.[1] [Link][1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]
-
Miyaura, N. (2002).[1][2] Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.[1] (Focus on Chapter 2: Mechanistic aspects of homocoupling).
Sources
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- 2. Thiazol-2-ylboronic acid | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 3-(1,3-Thiazol-2-yl)phenylboronic Acid
For researchers, scientists, and drug development professionals, establishing the purity and impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. 3-(1,3-Thiazol-2-yl)phenylboronic acid, a key building block in organic synthesis, particularly in the formation of C-C bonds through Suzuki-Miyaura coupling reactions, is no exception.[1][2] Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final drug substance.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to empower you in selecting the optimal analytical method for your specific needs. All methodologies are designed with principles of scientific integrity and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7]
The Analytical Challenge: Understanding Boronic Acids
Boronic acids and their derivatives present unique analytical challenges. Their propensity for dehydration to form cyclic boroxine anhydrides, and potential on-column hydrolysis of any related ester impurities, necessitates careful method development.[8][9][10][11] Furthermore, the polarity of boronic acids can lead to poor retention on traditional reversed-phase columns.[12] An effective analytical method must be able to separate the main component from starting materials, by-products (such as protodeborylation products), and degradation products, while ensuring the stability of the analyte during the analysis.[1][9]
Method Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the analysis at different stages of drug development.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on analyte partitioning between a mobile and stationary phase, with detection via UV absorbance. | Separation via HPLC coupled to a mass spectrometer for detection based on mass-to-charge ratio (m/z). |
| Specificity | Good for separating known impurities with distinct chromophores. May struggle with co-eluting species or impurities lacking a UV chromophore. | Excellent specificity. Can distinguish between compounds with the same retention time but different masses. Provides structural information for impurity identification. |
| Sensitivity | Generally in the microgram (µg) to nanogram (ng) range. | Highly sensitive, often in the picogram (pg) to femtogram (fg) range.[13] Ideal for trace-level impurity analysis. |
| Quantitation | Robust and highly reproducible for quantitative analysis of the main component and known impurities. | Can be used for quantification, but may require more extensive method development and use of appropriate internal standards for high accuracy. |
| Impurity ID | Limited to comparison of retention times with known standards. | Provides mass information, enabling the tentative identification of unknown impurities and confirmation of known ones. |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise. |
| Typical Application | Routine quality control, batch release testing, and stability studies for known analytes and impurities. | Impurity profiling, identification of unknown degradation products, and analysis of potentially genotoxic impurities.[14][15] |
Experimental Protocols
The following protocols are presented as robust, starting points for the analysis of this compound. Method validation according to ICH Q2(R2) guidelines is essential before implementation for GMP purposes.[4][6][7][16]
Protocol 1: Reversed-Phase HPLC-UV Method for Purity Assay
This method is designed for the accurate quantification of this compound and the separation of key process-related impurities. The use of a C18 column with a polar endcapping is often a good choice for boronic acids to improve peak shape.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 provides good retention for the aromatic structure, while the 3.5 µm particle size offers a balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | A mixture that ensures the solubility of the analyte and is compatible with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: As per USP <621>, system suitability tests should be performed.[3][17][18][19] A standard solution should be injected five times, and the relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Protocol 2: LC-MS Method for Impurity Profiling and Identification
This method is optimized for the sensitive detection and identification of potential impurities in this compound. Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[14]
Instrumentation:
-
LC-MS system comprising a binary or quaternary UHPLC/HPLC, an autosampler, a column oven, and a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A smaller dimension column is suitable for LC-MS to reduce solvent consumption and improve sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Compatible with ESI-MS and provides good chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 10 min | A faster gradient can be used with UHPLC systems. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Negative | Boronic acids can readily form [M-H]- ions. |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Source Temp. | 120 °C | To be optimized. |
| Desolvation Temp. | 350 °C | To be optimized. |
| Gas Flow | To be optimized | |
| Scan Range | m/z 50-500 | To cover the mass of the parent compound and potential impurities. |
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
Visualization of Analytical Workflows
Expected Impurities and Data Interpretation
The synthesis of this compound can potentially lead to several impurities. A robust analytical method should be able to resolve the API from these species.
| Potential Impurity | Structure | Origin | Expected Observation |
| Protodeborylation Product | 2-Phenylthiazole | Loss of the boronic acid group.[9] | Elutes earlier than the API in reversed-phase HPLC. Confirmed by a lower m/z in LC-MS. |
| Boroxine | Cyclic anhydride trimer | Dehydration of the boronic acid.[10] | May not be distinguishable from the monomer by HPLC as it can be in equilibrium in solution. LC-MS may detect the trimer as a higher mass species. |
| Starting Materials | e.g., 3-Bromophenylboronic acid, 2-bromothiazole | Incomplete reaction. | Retention time and mass will differ significantly from the API. |
| Homocoupling Products | Biphenyl or bithiazole derivatives | Side reactions during synthesis.[1] | Typically less polar and will have longer retention times in reversed-phase HPLC. Higher m/z in LC-MS. |
Data Summary Table (Representative Data):
| Method | Analyte | Retention Time (min) | Response | Purity/Relative Abundance |
| HPLC-UV | 2-Phenylthiazole | 4.2 | 15,000 (Area) | 0.5% |
| This compound | 8.5 | 2,955,000 (Area) | 98.5% | |
| Homocoupling Impurity | 12.1 | 30,000 (Area) | 1.0% | |
| LC-MS | 2-Phenylthiazole | 3.8 | 5e5 (Counts) | Detected, m/z 160.03 [M-H]- |
| This compound | 7.2 | 1e8 (Counts) | Main Component, m/z 204.03 [M-H]- | |
| Unknown Impurity | 9.5 | 2e4 (Counts) | Detected, m/z 220.02 [M-H]- |
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with distinct advantages. HPLC-UV is a robust, cost-effective, and reliable method for routine purity testing and quality control where the impurity profile is well-characterized. Its strength lies in precise and accurate quantification.
Conversely, LC-MS is indispensable for in-depth impurity profiling, especially during process development, forced degradation studies, and for the identification of unknown impurities. Its superior sensitivity and specificity provide a level of confidence that is crucial for ensuring the comprehensive characterization of pharmaceutical intermediates. The choice of method should be guided by the specific analytical objective, the stage of drug development, and regulatory requirements.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
-
ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Figshare. Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]
-
ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
SSRN. Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. [Link]
-
Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Utrecht University. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Scientific Research Publishing. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
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PubMed. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link]
-
Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
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Academia.edu. Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. [Link]
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ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]
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SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). [Link]
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(1,3-Thiazol-2-yl)phenylboronic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-(1,3-Thiazol-2-yl)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build a culture of safety.
Immediate Safety Concerns and Hazard Identification
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" and the corresponding pictogram is an exclamation mark (GHS07).
These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. The irritant nature of boronic acids is a key consideration. Prolonged or repeated exposure can lead to inflammation and discomfort.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Transferring | Nitrile gloves, lab coat, safety glasses with side shields, and a dust mask or respirator. | To prevent skin and eye contact with the solid compound and to avoid inhalation of airborne particles. |
| In-Solution Handling | Nitrile gloves, lab coat, and safety glasses with side shields. | To protect against splashes and direct skin contact with the dissolved compound. |
| Heating or Generating Aerosols | Nitrile gloves, lab coat, chemical splash goggles, and a face shield. Work should be conducted in a fume hood. | To provide a higher level of protection against splashes, and potential inhalation of vapors or aerosols that may be generated at elevated temperatures. |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses with side shields. | To ensure protection during the handling and disposal of potentially contaminated materials. |
It is imperative to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling the compound, even if gloves were worn.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing and transfer operations involving the solid material should be performed within a fume hood to minimize the risk of inhalation. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedures
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Preparation and Weighing
-
Don appropriate PPE as outlined in the table above.
-
Perform all operations in a chemical fume hood.
-
Gently handle the container to avoid creating dust.
-
Use a spatula or scoop to transfer the solid. Avoid pouring the powder.
-
Close the container tightly immediately after use.
Dissolution and Reaction
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
Keep the reaction vessel closed to the extent possible to prevent the release of any vapors.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C in an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents. Boronic acids can be sensitive to moisture and air, which can affect their stability and reactivity.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including respiratory protection.
-
Carefully sweep up the solid material and place it into a labeled, sealed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal Route: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of down the drain.[1]
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Sigma-Aldrich, (3-(Thiazol-2-yl)phenyl)
-
Lab Alley, How To Safely Dispose of Boric Acid. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
